8-Benzyl-2-(5-phenyl-1,2,4-triazin-3-yl)-2,8-diazaspiro[5.5]undecane
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Overview
Description
8-Benzyl-2-(5-phenyl-1,2,4-triazin-3-yl)-2,8-diazaspiro[55]undecane is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzyl-2-(5-phenyl-1,2,4-triazin-3-yl)-2,8-diazaspiro[5.5]undecane typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of the triazinyl moiety, followed by the introduction of the diazaspiro structure through a cyclization reaction. The benzyl group is then introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-Benzyl-2-(5-phenyl-1,2,4-triazin-3-yl)-2,8-diazaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzyl and phenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
8-Benzyl-2-(5-phenyl-1,2,4-triazin-3-yl)-2,8-diazaspiro[5
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.
Materials Science: Its spiro structure could be useful in the development of new materials with specific properties, such as optical or electronic materials.
Biological Studies: The compound may be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 8-Benzyl-2-(5-phenyl-1,2,4-triazin-3-yl)-2,8-diazaspiro[5.5]undecane would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazinyl moiety could be involved in binding to specific sites on proteins, while the diazaspiro structure may influence the compound’s overall conformation and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(5,6-diisopropyl-1,2,4-triazin-3-yl)pyridine: Another compound with a triazinyl moiety, used in coordination chemistry.
4-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one: A triazinyl derivative with potential biological activity.
Uniqueness
8-Benzyl-2-(5-phenyl-1,2,4-triazin-3-yl)-2,8-diazaspiro[5.5]undecane is unique due to its combination of a spiro structure with triazinyl and diazaspiro moieties. This unique structure may confer specific properties that are not present in other similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
8-benzyl-2-(5-phenyl-1,2,4-triazin-3-yl)-2,8-diazaspiro[5.5]undecane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5/c1-3-9-21(10-4-1)18-29-15-7-13-25(19-29)14-8-16-30(20-25)24-27-23(17-26-28-24)22-11-5-2-6-12-22/h1-6,9-12,17H,7-8,13-16,18-20H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCQZNZMXIIDKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCN(C2)C3=NC(=CN=N3)C4=CC=CC=C4)CN(C1)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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